Cas no 877125-98-9 ({spiro[3.5]nonan-7-yl}methanamine)
![{spiro[3.5]nonan-7-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/877125-98-9x500.png)
{spiro[3.5]nonan-7-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- Spiro[3.5]nonan-7-ylmethanamine
- 7-AMINOMETHYL-SPIRO[3.5]NONANE
- Spiro[3.5]nonane-7-methanamine
- {spiro[3.5]nonan-7-yl}methanamine
- 1-(Spiro[3.5]nonan-7-yl)methanamine
- 1-{SPIRO[3.5]NONAN-7-YL}METHANAMINE
- MFCD11501147
- AS-35767
- C-Spiro[3.5]non-7-yl-methylamine
- 877125-98-9
- SCHEMBL3596835
- DTXSID30679369
- OPYDFKJFDKKDIO-UHFFFAOYSA-N
- AKOS006324796
- C-spiro[3.5]non-7-ylmethylamine
- EN300-2956475
- CS-0171564
-
- MDL: MFCD11501147
- インチ: 1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2
- InChIKey: OPYDFKJFDKKDIO-UHFFFAOYSA-N
- ほほえんだ: NCC1CCC2(CCC2)CC1
計算された属性
- せいみつぶんしりょう: 153.152
- どういたいしつりょう: 153.152
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
{spiro[3.5]nonan-7-yl}methanamine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
{spiro[3.5]nonan-7-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH9004-250MG |
{spiro[3.5]nonan-7-yl}methanamine |
877125-98-9 | 95% | 250MG |
¥ 1,320.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH9004-500MG |
{spiro[3.5]nonan-7-yl}methanamine |
877125-98-9 | 95% | 500MG |
¥ 2,204.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH9004-1G |
{spiro[3.5]nonan-7-yl}methanamine |
877125-98-9 | 95% | 1g |
¥ 3,300.00 | 2023-04-13 | |
abcr | AB283166-250mg |
C-Spiro[3.5]non-7-yl-methylamine, 97%; . |
877125-98-9 | 97% | 250mg |
€654.60 | 2025-02-15 | |
Chemenu | CM138973-1g |
Spiro[3.5]nonan-7-ylmethanamine |
877125-98-9 | 97% | 1g |
$440 | 2021-08-05 | |
abcr | AB283166-1 g |
C-Spiro[3.5]non-7-yl-methylamine; 97% |
877125-98-9 | 1g |
€961.10 | 2023-04-26 | ||
Enamine | EN300-2956475-0.5g |
{spiro[3.5]nonan-7-yl}methanamine |
877125-98-9 | 95.0% | 0.5g |
$561.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH9004-100MG |
{spiro[3.5]nonan-7-yl}methanamine |
877125-98-9 | 95% | 100MG |
¥ 825.00 | 2023-04-13 | |
TRC | A445125-10mg |
7-Aminomethyl-spiro[3.5]nonane |
877125-98-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
AstaTech | 51281-0.25/G |
7-AMINOMETHYL-SPIRO[3.5]NONANE |
877125-98-9 | 97% | 0.25g |
$297 | 2023-09-17 |
{spiro[3.5]nonan-7-yl}methanamine 合成方法
ごうせいかいろ 1
1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran , Water ; 23 h, rt
ごうせいかいろ 2
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 3 h, rt → 60 °C
1.3 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide , Water ; 10 h, 185 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
3.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 1 h, rt
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 0.5 h, rt
4.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran , Water ; 23 h, rt
ごうせいかいろ 3
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 0.5 h, rt
2.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran , Water ; 23 h, rt
ごうせいかいろ 4
2.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 1 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 0.5 h, rt
3.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran , Water ; 23 h, rt
{spiro[3.5]nonan-7-yl}methanamine Raw materials
- 1,3-diethyl propanedioate
- 2,2'-(Cyclobutane-1,1-diyl)diethanol
- Spiro[3.5]nonane-7-carboxylic acid, methyl ester
- 7-Hydroxymethyl-spiro3.5nonane
{spiro[3.5]nonan-7-yl}methanamine Preparation Products
{spiro[3.5]nonan-7-yl}methanamine 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
{spiro[3.5]nonan-7-yl}methanamineに関する追加情報
Recent Advances in the Study of Spiro[3.5]nonan-7-yl Methanamine (CAS: 877125-98-9) and Its Applications in Chemical Biology and Medicine
The compound {spiro[3.5]nonan-7-yl}methanamine (CAS: 877125-98-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The spirocyclic structure of this molecule offers a rigid scaffold that can be leveraged for the design of novel bioactive molecules, making it a valuable target for further investigation.
Recent studies have highlighted the synthetic challenges and innovative approaches to producing {spiro[3.5]nonan-7-yl}methanamine with high purity and yield. Researchers have employed advanced catalytic methods, including asymmetric hydrogenation and ring-closing metathesis, to achieve efficient synthesis routes. These methods not only improve the scalability of production but also enable the introduction of diverse functional groups, thereby expanding the compound's utility in drug discovery. The compound's amine functionality further enhances its versatility, allowing for easy derivatization and conjugation with other pharmacophores.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that {spiro[3.5]nonan-7-yl}methanamine exhibits promising interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. These interactions suggest potential applications in treating neurological disorders, such as anxiety and depression, as well as chronic pain conditions. Additionally, the compound's ability to modulate enzyme activity has sparked interest in its use as a tool compound for probing biochemical pathways and identifying new therapeutic targets.
One of the most exciting developments is the exploration of {spiro[3.5]nonan-7-yl}methanamine as a building block for the development of next-generation pharmaceuticals. Its spirocyclic core provides a three-dimensional framework that can enhance binding affinity and selectivity, addressing some of the limitations of traditional planar structures. Recent patent filings and preclinical studies indicate that derivatives of this compound are being evaluated for their pharmacokinetic properties, including bioavailability and metabolic stability, which are critical for advancing them into clinical trials.
Despite these advancements, challenges remain in optimizing the compound's pharmacological profile and minimizing off-target effects. Future research directions may include structure-activity relationship (SAR) studies to identify the most promising derivatives, as well as computational modeling to predict their interactions with biological targets. Collaborative efforts between academia and industry will be essential to accelerate the translation of these findings into viable therapeutic options.
In conclusion, {spiro[3.5]nonan-7-yl}methanamine (CAS: 877125-98-9) represents a compelling area of research with significant potential for impacting drug discovery and development. Its unique structural features, combined with its versatile reactivity and biological activity, make it a valuable candidate for further exploration. As the field continues to evolve, ongoing studies will likely uncover new applications and refine our understanding of this compound's therapeutic potential.
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